molecular formula C21H20ClNO2 B1393933 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-69-2

2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1393933
CAS RN: 1160254-69-2
M. Wt: 353.8 g/mol
InChI Key: HAXQZBHGLMUVTA-UHFFFAOYSA-N
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Description

“2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound that is classified under the family of quinoline-4-carbonyl chlorides. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C21H20ClNO2 . Its average mass is 353.842 Da and its monoisotopic mass is 353.118256 Da .

Scientific Research Applications

Complex Formation and Ligand Reactivity

  • Palladium Complexes: Benzo[h]quinoline and 8-methylquinoline, chemically related to 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride, have been studied for their ability to form complexes with palladium. These complexes demonstrate interesting properties such as bridge cleavage reactions and unusual Pd⋯H–C interactions (Deeming et al., 1978).

Analytical Chemistry and Fluorescence

  • Fluorescence Derivatization Reagent: 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, closely related to the compound , has been used as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications in analytical chemistry (Yoshida et al., 1992).

Organometallic Chemistry

  • Rhodium and Copper Complexes: The formation of organorhodium(III) complexes with 8-methylquinoline, a compound similar to this compound, suggests potential applications in organometallic chemistry and catalysis. Additionally, Copper(I) chloride has been shown to react with a solution of sodium 2-methylquinolin-8-olate to form a tetranuclear copper(I) carbonyl complex, which could have implications in coordination chemistry (Nonoyama, 1974; Pasquali et al., 1983).

Synthetic Organic Chemistry

  • Heterocyclic Compound Synthesis: Quinoline derivatives, which include molecules like this compound, are frequently utilized in the synthesis of various heterocyclic compounds. These syntheses contribute to pharmaceutical and organic material research (Elkholy & Morsy, 2006; Avetisyan et al., 2004).

Chemosensors and Colorimetric Analysis

  • Mercury Sensing: 8-Hydroxyquinoline benzoates with azo substituents, similar in structure to this compound, have been synthesized for selective sensing of Hg2+ ions. These compounds exhibit distinct spectral changes upon interaction with mercury, making them valuable in environmental monitoring and colorimetric analysis (Cheng et al., 2008).

properties

IUPAC Name

8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(22)24)17-9-4-6-14(3)20(17)23-19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXQZBHGLMUVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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